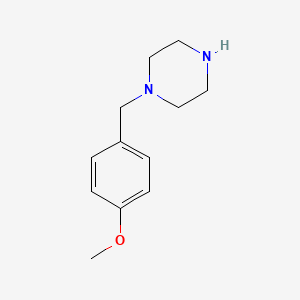
1-(4-メトキシベンジル)ピペラジン
概要
説明
1-(4-Methoxybenzyl)piperazine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Methoxybenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28737. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methoxybenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1-(4-メトキシベンジル)ピペラジン: 科学研究における応用に関する包括的な分析
医薬品中間体: 1-(4-メトキシベンジル)ピペラジンは、医薬品の合成における中間体として一般的に使用されます。 その化学的性質により、さまざまな医薬品化合物の作成に適しています .
神経伝達物質研究: この化合物は、神経伝達物質としての潜在的な役割で注目を集めています。 それは、特に脳における生化学的および生理学的過程を調節する能力について研究されています .
ドーパミン受容体作動薬: ドーパミンD2受容体に対して作動薬活性を示し、これは神経疾患の研究と潜在的な治療において重要です .
心臓栄養作用: 1-(4-メトキシベンジル)ピペラジンの誘導体の心臓栄養作用に関する研究が行われ、心臓血管研究における可能性を示唆しています .
細胞毒性研究: この化合物は、細胞毒性研究で使用されており、これは細胞への影響とそのがん研究における潜在的な応用を理解するために不可欠です .
各アプリケーションの詳細な情報については、研究結果や将来の研究方向を含め、提供された参考文献を参照してください。
Thermo Fisher Scientific MilliporeSigma Santa Cruz Biotechnology Springer Link MDPI Molecules
Safety and Hazards
作用機序
Target of Action
1-(4-Methoxybenzyl)piperazine is a complex organic compound . . It’s often used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of various drugs, each with their own specific targets.
Mode of Action
As a pharmaceutical intermediate, it’s likely that its mode of action is dependent on the specific drug it’s used to synthesize .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it’s likely involved in a variety of biochemical pathways depending on the final product .
Pharmacokinetics
As a pharmaceutical intermediate, its pharmacokinetic properties would likely be influenced by the final drug it’s used to produce .
Result of Action
As a pharmaceutical intermediate, its effects would likely be dependent on the final drug it’s used to synthesize .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and light exposure can influence the stability and efficacy of many compounds .
生化学分析
Biochemical Properties
1-(4-Methoxybenzyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit agonistic activity for the dopamine D2 receptor . This interaction suggests that 1-(4-Methoxybenzyl)piperazine can influence neurotransmitter regulation and other related biochemical processes.
Cellular Effects
The effects of 1-(4-Methoxybenzyl)piperazine on various cell types and cellular processes are profound. It has been observed to function as a neurotransmitter, regulating a wide array of biochemical and physiological processes . Additionally, 1-(4-Methoxybenzyl)piperazine can impact cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function.
Molecular Mechanism
At the molecular level, 1-(4-Methoxybenzyl)piperazine exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for the dopamine D2 receptor, which plays a crucial role in neurotransmission . This binding interaction can lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Dosage Effects in Animal Models
The effects of 1-(4-Methoxybenzyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.
Metabolic Pathways
1-(4-Methoxybenzyl)piperazine is involved in specific metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic processes within the body.
Transport and Distribution
The transport and distribution of 1-(4-Methoxybenzyl)piperazine within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biochemical activity.
Subcellular Localization
1-(4-Methoxybenzyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUVVBFISROAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944469 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21867-69-6 | |
| Record name | 21867-69-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxybenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-(4-methoxybenzyl)piperazine be detected in biological samples for anti-doping purposes?
A1: The research by [] developed a qualitative method for detecting 1-(4-methoxybenzyl)piperazine in human plasma using mass spectrometry. After undergoing electrospray ionization, 1-(4-methoxybenzyl)piperazine predominantly fragments to produce a product ion at m/z 207. This ion, suggested to be protonated 1-(4-methoxybenzyl)piperazine, serves as a key indicator for the compound's presence in the sample. The researchers validated this method for doping control, demonstrating its effectiveness for identifying the use of this potential performance-enhancing substance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



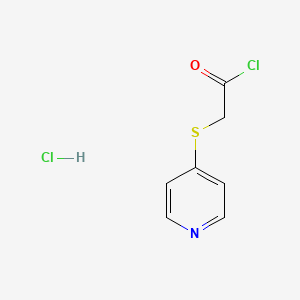
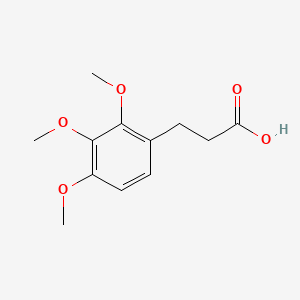
![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)

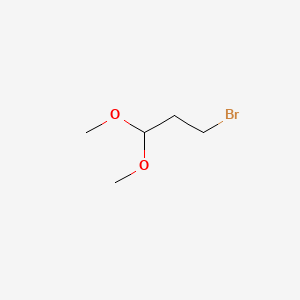



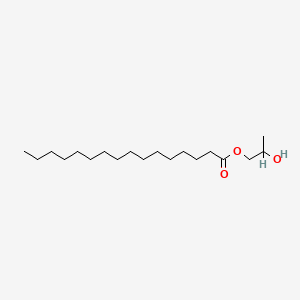
![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)



